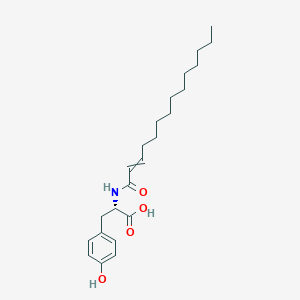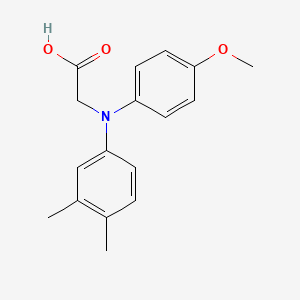![molecular formula C9H13N3O3S B14208994 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 824938-43-4](/img/structure/B14208994.png)
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a sulfamoylphenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for 3 hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes can yield imines, while oxidation can produce sulfonamides.
科学研究应用
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Biological Research: It is used in studies involving enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- 2-cyano-N-(4-sulfamoylphenyl)acetamide
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies .
属性
CAS 编号 |
824938-43-4 |
|---|---|
分子式 |
C9H13N3O3S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6,10H2,(H,12,13)(H2,11,14,15) |
InChI 键 |
CYJOHVGVSWHAAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CN)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)

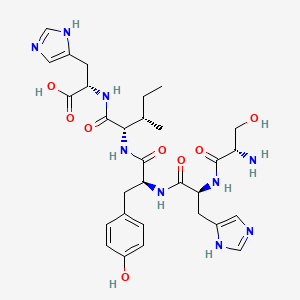
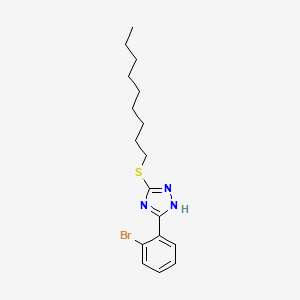
methanone](/img/structure/B14208925.png)
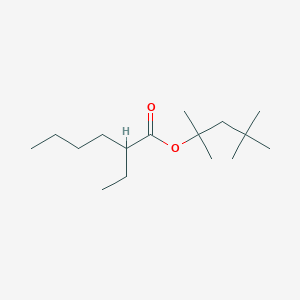
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
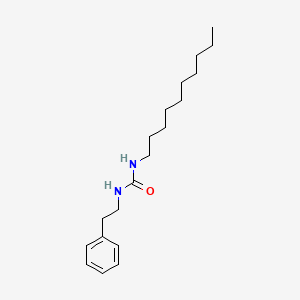
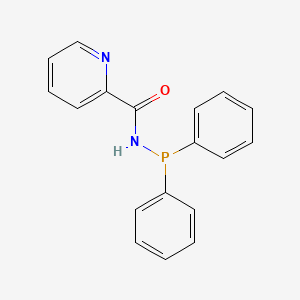
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
